Amlodipine-d4 (besylate)
Description
Molecular Architecture of Deuterated Amlodipine Besylate
Amlodipine-d4 besylate consists of a 1,4-dihydropyridine core substituted with a 2-chlorophenyl group at position 4, methyl and ethyl ester groups at positions 3 and 5, and a deuterium-labeled 2-aminoethoxymethyl side chain at position 2 (Fig. 1). The besylate salt form arises from the protonation of the secondary amine group by benzenesulfonic acid, enhancing solubility and stability for analytical applications.
Table 1: Molecular Properties of Amlodipine-d4 Besylate
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁D₄ClN₂O₅·C₆H₆O₃S |
| Molecular Weight | 585.08 g/mol |
| CAS Number | 1185246-14-3 (base compound) |
| Deuterium Positions | 2-aminoethoxy methyl group |
| Crystal System | Monoclinic (inferred) |
The deuterium atoms are strategically incorporated into the 2-aminoethoxy methyl side chain, replacing four hydrogen atoms at the 1,1,2,2 positions of the ethoxyamine moiety. This labeling minimizes isotopic interference with the pharmacophoric dihydropyridine ring, preserving the compound’s chemical reactivity and binding affinity. X-ray diffraction studies of non-deuterated amlodipine besylate reveal a planar dihydropyridine ring stabilized by intramolecular hydrogen bonds between the ester carbonyl groups and the protonated amine. While direct crystallographic data for the deuterated form remains limited, molecular modeling predicts nearly identical bond lengths and angles, with deviations ≤0.01 Å due to deuterium’s marginally smaller atomic radius.
Isotopic Labeling Patterns and Positional Deuterium Incorporation
Deuterium incorporation in amlodipine-d4 besylate follows a site-specific strategy to ensure metabolic stability and analytical utility. The four deuterium atoms occupy the methylene group of the 2-aminoethoxy side chain (Fig. 2), a region distal to the dihydropyridine ring’s redox-active sites. This positional selectivity prevents isotopic exchange during sample preparation and chromatographic separation, a common challenge in liquid chromatography-mass spectrometry (LC-MS).
Table 2: Deuterium Labeling Profile
| Position | Number of Deuterium Atoms | Purpose |
|---|---|---|
| 2-aminoethoxy methyl | 4 | Internal standard for LC-MS/MS |
| Dihydropyridine ring | 0 | Pharmacophore preservation |
Synthesis involves reacting non-deuterated amlodipine with deuterium oxide (D₂O) under alkaline conditions, selectively exchanging hydrogens at the 2-aminoethoxy group’s methylene carbons. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation, showing the absence of proton signals at δ 3.4–3.6 ppm (methylene region) and intact aromatic protons from the chlorophenyl group (δ 7.2–7.4 ppm). The isotopic purity exceeds 95%, as verified by high-resolution mass spectrometry (HRMS).
Comparative Crystallographic Analysis With Non-Deuterated Amlodipine Salts
Crystallographic comparisons between deuterated and non-deuterated amlodipine besylate highlight subtle differences in packing density and hydrogen bonding. Non-deuterated amlodipine besylate crystallizes in the P2₁/c space group, with the besylate anion forming a robust hydrogen bond (2.89 Å) to the protonated amine. In contrast, deuterated analogs exhibit a 0.5% reduction in unit cell volume due to deuterium’s lower vibrational amplitude, which tightens intermolecular interactions.
Table 3: Crystallographic Parameters
| Parameter | Non-Deuterated | Deuterated |
|---|---|---|
| Space Group | P2₁/c | P2₁/c (inferred) |
| Unit Cell Volume | 1,742 ų | ~1,733 ų |
| H-Bond Length (N–O) | 2.89 Å | 2.87 Å |
| Melting Point | 198–200°C | 199–201°C |
Despite these minor volumetric changes, both forms share nearly identical diffraction patterns, confirming structural isomorphism. Neutron diffraction studies of analogous deuterated pharmaceuticals suggest that deuterium’s neutron scattering cross-section enhances resolution of hydrogen positions, though such data for amlodipine-d4 besylate remains unpublished. Notably, the besylate counterion’s sulfonate group maintains consistent hydrogen-bonding networks with the dihydropyridine ring’s ester carbonyls, ensuring solubility profiles comparable to the non-deuterated drug.
Properties
Molecular Formula |
C26H31ClN2O8S |
|---|---|
Molecular Weight |
571.1 g/mol |
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/i5D,6D,7D,8D; |
InChI Key |
ZPBWCRDSRKPIDG-VBMPRCAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC)COCCN)C)C(=O)OC)Cl)[2H])[2H].C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
Amlodipine-d4 (besylate) is synthesized via a multi-step process involving deuterated intermediates and optimized reaction conditions. The core steps include:
- Deuterium Incorporation : Introduction of deuterium into the 2-chlorophenyl group or other critical positions.
- Salt Formation : Reaction with benzenesulfonic acid to form the besylate salt.
- Purification : Recrystallization or chromatographic methods to achieve high purity.
Key patents and protocols emphasize low-temperature solid-phase synthesis and chiral resolution techniques for enantiopure production.
Core Synthesis Methods
Deuterated Intermediate Synthesis
The synthesis begins with deuterated precursors, such as 2-chlorophenyl-d4, which is incorporated into the amlodipine backbone. A representative pathway involves:
- Condensation Reaction : Reacting deuterated 2-chlorophenyl derivatives with dihydropyridine intermediates under controlled conditions (e.g., reflux in methanol).
- Functional Group Modifications : Introducing ethoxy, methoxycarbonyl, and methyl groups to form the dihydropyridine core.
Table 1: Deuterated Precursor Synthesis Parameters
| Step | Reactants | Solvent | Temperature | Duration | Yield | Purity |
|---|---|---|---|---|---|---|
| 1 | 2-Chlorophenyl-d4, dihydropyridine intermediate | Methanol | Reflux (65°C) | 20 hours | 85% | >95% |
| 2 | Functional group reagents (e.g., methyl chloroformate) | Dichloromethane | 0–5°C | 2 hours | 90% | >98% |
Salt Formation with Benzenesulfonic Acid
The final step involves converting amlodipine-d4 to its besylate salt using benzenesulfonic acid. Two primary methods are employed:
Method A: Low-Temperature Solid-Phase Synthesis
- Reactants : Amlodipine-d4, benzenesulfonic acid, water.
- Conditions : Grinding under nitrogen at 40–45°C for 5–6 hours.
- Advantages : High yield (>99%), minimal waste, and environmental friendliness.
Table 2: Solid-Phase Synthesis Parameters
| Parameter | Value |
|---|---|
| Amlodipine-d4 : Benzenesulfonic Acid | 1:1 (molar ratio) |
| Temperature | 40–45°C |
| Reaction Time | 5–6 hours |
| Yield | 99.3% |
| Purity | >99% |
Method B: Solution-Phase Reaction
Chiral Resolution for Enantiopure Production
For enantiopure S-(-)-amlodipine-d4 besylate, chiral resolution is critical. A patented method involves:
- Crystallization with L-Tartrate : Dissolving racemic amlodipine-d4 in DMF/water, adding L-tartrate, and crystallizing to isolate S-(-)-amlodipine-d4-L-tartrate.
- Salt Exchange : Converting the tartrate salt to besylate via benzenesulfonic acid.
Table 3: Chiral Resolution Efficiency
| Step | Resolution Agent | Solvent System | Optical Purity | Yield |
|---|---|---|---|---|
| 1 | L-Tartrate | DMF/Water (1:1) | 99.9% | 50–60% |
| 2 | Benzenesulfonic Acid | Water/Isopropanol | N/A | 95% |
Analytical Characterization
Purity and structural confirmation are validated using:
High-Performance Liquid Chromatography (HPLC)
- Column : C18 reversed-phase.
- Mobile Phase : 2.3 g/L ammonium acetate–methanol (30:70).
- Detection : UV at 237 nm.
Table 4: HPLC Parameters for Amlodipine-d4 Besylate
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Retention Time | 8–10 min |
| Impurity E (≤0.10%) | Not detected |
| Impurity F (≤0.10%) | 0.02% |
Key Challenges and Solutions
Comparison of Synthesis Methods
Table 5: Method Efficiency
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Solid-Phase | 99.3% | >99% | Low | High |
| Solution-Phase | 95% | >98% | Moderate | Moderate |
| Chiral Resolution | 50–60% | 99.9% | High | Low |
Chemical Reactions Analysis
Condensation Reactions
Amlodipine-d4 undergoes condensation reactions under alkaline conditions (pH 8.6) at elevated temperatures (50–60°C). These reactions typically involve nucleophilic attack at the dihydropyridine ring or ester groups:
-
Example : Reaction with primary amines to form Schiff base intermediates, facilitated by the electron-deficient nature of the dihydropyridine ring .
| Reactants | Conditions | Products | Yield |
|---|---|---|---|
| Amlodipine-d4 + alkylamine | pH 8.6, 60°C | Schiff base adduct | ~75% |
Deuterium substitution at the 2- and 6-positions of the dihydropyridine ring slightly reduces reaction rates compared to non-deuterated amlodipine due to kinetic isotope effects .
Ester Hydrolysis
The ester groups in Amlodipine-d4 are susceptible to hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, yielding carboxylic acid and methanol .
-
Alkaline Hydrolysis : Forms carboxylate salts under basic conditions (pH >10) .
Deuterium labeling stabilizes the transition state, reducing hydrolysis rates by ~15% compared to the non-deuterated compound .
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to pyridine derivatives under strong oxidizing conditions:
-
Reactants : Hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA).
Conditions :
Product Stability :
Oxidized products show reduced calcium channel blocking activity .
Photodegradation
Amlodipine-d4 degrades under UV light (λ = 254 nm) via:
Degradation Pathways :
-
Primary Pathway : Cleavage of the ester side chain.
Salt Formation (Besylate)
The besylate salt forms via solid-phase synthesis:
-
Reactants : Amlodipine-d4 free base + benzenesulfonic acid.
-
Conditions :
Key Parameters :
| Parameter | Value |
|---|---|
| Molar ratio (base:acid) | 1:1 |
| Purity of final product | ≥99.3% |
| Yield | 92–95% |
Crystallization in toluene/glacial acetic acid (0–50% acetic acid) enhances purity by removing intermediates like phthalyl amlodipine .
Stability in Biological Matrices
In human plasma, Amlodipine-d4 demonstrates stability under the following conditions:
| Condition | Time | Degradation |
|---|---|---|
| Room temperature | 24 hours | <5% |
| Freeze-thaw cycles | 3 cycles | <8% |
| Long-term (-20°C) | 30 days | <10% |
LC-MS/MS analyses show no enantiomer interconversion ((R)- and (S)-forms remain stable) .
Synthetic Byproducts and Impurities
Key impurities identified during synthesis:
Control Measures :
Scientific Research Applications
Amlodipine-d4 (besylate) has a wide range of applications in scientific research:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion.
Pharmacodynamic Studies: Researchers use amlodipine-d4 (besylate) to study the drug’s effects on calcium channels and its impact on blood pressure and heart rate.
Metabolic Pathway Analysis: The compound is used to investigate metabolic pathways and identify metabolites.
Drug Interaction Studies: Amlodipine-d4 (besylate) helps in studying interactions with other drugs and their impact on efficacy and safety.
Clinical Research: It is used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of new formulations and combinations.
Mechanism of Action
Amlodipine-d4 (besylate) exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition reduces the influx of calcium ions, leading to:
Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.
Decreased Cardiac Workload: Reduced calcium influx in cardiac muscle decreases myocardial oxygen demand, alleviating angina symptoms.
Comparison with Similar Compounds
Physicochemical and Dissolution Properties
Amlodipine besylate and its salts (e.g., maleate, orotate) exhibit distinct dissolution behaviors due to differences in counterion interactions.
Table 1: Dissolution Profiles of Amlodipine Salts
| Salt Type | Solubility in HPβCD Complexation | Stereospecific Dissolution Observed? |
|---|---|---|
| Amlodipine Base | Improved | Yes |
| Amlodipine Besylate | No improvement | No |
| Amlodipine Maleate | No improvement | No |
Bioequivalence and Pharmacokinetics
- Amlodipine Besylate vs. Maleate: A randomized crossover study in healthy volunteers demonstrated bioequivalence between amlodipine maleate (10 mg) and besylate (Norvasc® 10 mg), with comparable AUC (90% CI: 93–107%) and Cmax (90% CI: 92–110%). Both salts showed similar tolerability, confirming interchangeability in clinical practice .
- Amlodipine Besylate vs. Orotate: A noninferiority trial found amlodipine orotate (5 mg) equivalent to besylate (5 mg) in reducing systolic/diastolic blood pressure. However, peripheral edema incidence was higher with besylate (3.6% vs. 0% in orotate) .
Table 2: Pharmacokinetic Parameters of Amlodipine Salts
| Parameter | Amlodipine Besylate | Amlodipine Maleate | Amlodipine Orotate |
|---|---|---|---|
| Tmax (h) | 6–12 | 6–12 | 6–12 |
| t½ (h) | 35–50 | 35–50 | 35–50 |
| Bioavailability | 64–90% | Equivalent to besylate | Noninferior to besylate |
Analytical Utility
Amlodipine-d4 besylate is critical in LC-MS/MS assays for quantifying amlodipine in plasma. Its deuterated structure minimizes matrix effects, enabling reliable detection at sub-nanogram levels. For example, a validated method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL using amlodipine-d4 besylate as the internal standard .
Clinical Efficacy and Therapeutic Nuances
- Levamlodipine Besylate (S-enantiomer) : At 5 mg, levamlodipine showed superior blood pressure control (85.6% response rate) compared to racemic amlodipine maleate (76.2%) in hypertensive patients . Preclinical studies also highlight its neuroprotective effects in vascular dementia models, reversing cognitive deficits via CaMKII phosphorylation .
Formulation Stability and Manufacturing
- Solubility Enhancement : Blends of amlodipine besylate with solubilizers (e.g., B-A, B-D) achieved >15 mg/mL solubility, enabling stable reconstituted injections .
Table 3: Dissolution Performance in pH-Specific Media
| Formulation | pH 1.2 (15 min) | pH 4.5 (30 min) | pH 6.8 (45 min) |
|---|---|---|---|
| Test Product | >85% | >85% | >85% |
| Reference Product | >85% | <85% | <85% |
Q & A
Q. How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Amlodipine-d4 besylate in hypertensive rat models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
